molecular formula C10H13NO3 B1374621 Ethyl 6-ethoxypyridine-2-carboxylate CAS No. 890655-74-0

Ethyl 6-ethoxypyridine-2-carboxylate

Cat. No.: B1374621
CAS No.: 890655-74-0
M. Wt: 195.21 g/mol
InChI Key: LEKWWVNHYUXVAW-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxypyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Ethyl 6-ethoxypyridine-2-carboxylate is a chemical compound that belongs to the pyridine family. .

Pharmacokinetics

. These properties are crucial in understanding the compound’s bioavailability and its overall effect on the body.

Result of Action

. More research is needed to describe these effects.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of ethyl 6-ethoxypyridine-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions . For instance, its binding to ERK can inhibit its kinase activity, thereby reducing the phosphorylation of downstream targets. This inhibition can result in altered gene expression patterns, affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. For example, its interaction with enzymes in the MAPK/ERK pathway can influence the production of key signaling molecules, thereby modulating cellular responses.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm via specific transporters, where it can interact with target enzymes and proteins. Its distribution within tissues can also influence its overall bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its subcellular localization can also influence its interactions with other biomolecules, thereby modulating its overall effects on cellular function.

Biological Activity

Ethyl 6-ethoxypyridine-2-carboxylate (CAS Number: 890655-74-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

This compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of approximately 195.21 g/mol. The compound features a pyridine ring substituted with an ethoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions.

PropertyValue
CAS Number890655-74-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
LogP1.657
PSA (Polar Surface Area)48.42 Ų

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains, suggesting potential use as an antimicrobial agent. For example, it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli in vitro.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Antichlamydial Activity : Research has identified compounds structurally related to this compound that exhibit selective activity against Chlamydia trachomatis, highlighting its potential in developing targeted therapies for chlamydial infections .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecular targets:

  • Hydrogen Bonding : The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity.
  • Nucleic Acid Interaction : The pyridine ring may interact with nucleic acids, affecting their structure and function, which is crucial for cellular processes.

Case Studies

Several case studies have explored the applications of this compound in various fields:

  • Synthesis of Antimicrobial Agents : A study investigated the synthesis of derivatives based on this compound and evaluated their antimicrobial properties against multiple pathogens. The results indicated that modifications to the ethoxy group enhanced antibacterial efficacy.
  • Anti-inflammatory Research : Another case study focused on the anti-inflammatory potential of this compound in animal models. The findings suggested that it significantly reduced inflammation markers compared to control groups, supporting further exploration in therapeutic applications.
  • Enzyme Inhibition Studies : Research aimed at understanding the inhibitory effects on specific enzymes revealed that this compound could serve as a lead compound for developing enzyme inhibitors relevant in metabolic diseases.

Properties

IUPAC Name

ethyl 6-ethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKWWVNHYUXVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693822
Record name Ethyl 6-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890655-74-0
Record name Ethyl 6-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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